molecular formula C15H29NO B3851245 [1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol

[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol

Cat. No.: B3851245
M. Wt: 239.40 g/mol
InChI Key: FWFISHFNIWPLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol: is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a dimethylheptenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Dimethylheptenyl Group:

    Addition of Methanol Moiety: The final step involves the addition of a methanol group, which can be accomplished through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol: can be compared with other similar compounds, such as:

    [1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]amine: Contains an amine group instead of methanol.

    [1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]acetate: An ester derivative with an acetate group.

The uniqueness of This compound lies in its specific substitution pattern and the presence of the methanol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(2,6-dimethylhept-5-enyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-13(2)6-4-7-14(3)10-16-9-5-8-15(11-16)12-17/h6,14-15,17H,4-5,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFISHFNIWPLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol
Reactant of Route 2
[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol
Reactant of Route 4
[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol
Reactant of Route 5
[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(2,6-Dimethylhept-5-enyl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.